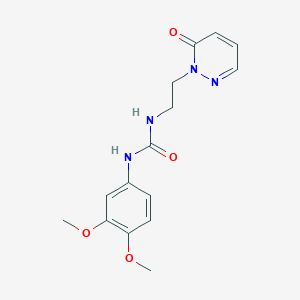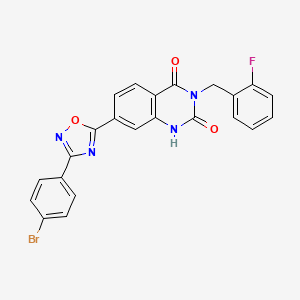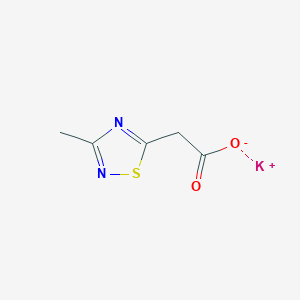
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . These compounds are interesting in medicinal chemistry due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
In the presence of potassium tert-butylate in THF, some thiadiazole compounds decompose with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, some compounds show potent antimicrobial activity .Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate and its derivatives have been studied for various chemical transformations. For example, the thiadiazole ring in these compounds can undergo cleavage under the action of bases, leading to the formation of acetylene thiolates. These thiolates can further react with primary and secondary amines to produce thioamides of specific acids (Maadadi et al., 2017). Additionally, certain derivatives can undergo reactions to form stable compounds like 2-methylthioethynylfurans (Remizov et al., 2018).
Hepatoprotective Properties
Research has indicated the hepatoprotective properties of related potassium compounds. For instance, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-yl)thio)acetate has been studied for its protective effects against liver damage in chicken models of hepatitis, demonstrating effectiveness similar to reference drugs (Martyshuk et al., 2022).
Antibacterial Properties
Some derivatives of thiadiazole, a core component of this compound, have been synthesized and shown to exhibit good antibacterial activity. This includes a series of compounds synthesized by cyclocondensation reactions (Al-Smaisim, 2012).
Synthesis of Antibiotics
Derivatives of 1,2,4-thiadiazol, which is structurally related to this compound, have been used in the synthesis of antibiotic compounds. For example, the preparation of a specific Z-isomer used as a side chain in cephem antibiotics, a class of β-lactam antibiotics, has been reported (Tatsuta et al., 1994).
Crystal Structure Studies
The crystal structure of compounds related to this compound has been a subject of study. These studies help in understanding the molecular arrangement and potential applications of these compounds (Lee et al., 2017).
Synthesis of Other Heterocyclic Compounds
The thiadiazole ring is a versatile component in the synthesis of various heterocyclic compounds, leading to the development of new materials with potential applications in pharmaceuticals and other areas (Knyazyan et al., 2012).
Mecanismo De Acción
Target of Action
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is a compound that has been synthesized and evaluated for its biological activity
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . These activities are believed to be due to the interaction of these compounds with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Safety and Hazards
Direcciones Futuras
1,3,4-Thiadiazole derivatives have shown potential in a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, these compounds continue to be a subject of considerable interest for designing new antitumor agents .
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Cellular Effects
Some thiadiazole derivatives have shown to have significant therapeutic potential, including antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
The molecular mechanism of action of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is not well-defined. It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
potassium;2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.K/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUQYHRBKESIL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

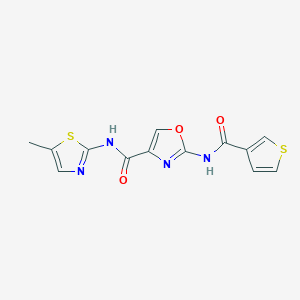
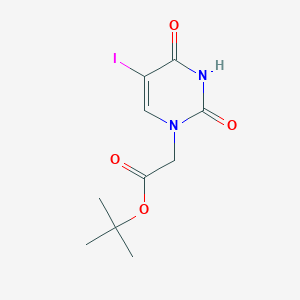
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)




